molecular formula C5H11N3O2S B14654824 Ethyl 2-carbamothioyl-2-methylhydrazine-1-carboxylate CAS No. 53065-42-2

Ethyl 2-carbamothioyl-2-methylhydrazine-1-carboxylate

Cat. No.: B14654824
CAS No.: 53065-42-2
M. Wt: 177.23 g/mol
InChI Key: MKICMJIUFLYFSA-UHFFFAOYSA-N
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Description

Ethyl 2-carbamothioyl-2-methylhydrazine-1-carboxylate is an organic compound with a complex structure that includes both hydrazine and carbamothioyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-carbamothioyl-2-methylhydrazine-1-carboxylate typically involves the reaction of ethyl hydrazinecarboxylate with a suitable thiocarbamoylating agent. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-carbamothioyl-2-methylhydrazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted carbamothioyl compounds .

Scientific Research Applications

Ethyl 2-carbamothioyl-2-methylhydrazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-carbamothioyl-2-methylhydrazine-1-carboxylate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(methylcarbamoyl)hydrazinecarboxylate
  • Ethyl 2-(thiocarbamoyl)hydrazinecarboxylate
  • Methyl 2-carbamothioyl-2-methylhydrazine-1-carboxylate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential .

Properties

CAS No.

53065-42-2

Molecular Formula

C5H11N3O2S

Molecular Weight

177.23 g/mol

IUPAC Name

ethyl N-[carbamothioyl(methyl)amino]carbamate

InChI

InChI=1S/C5H11N3O2S/c1-3-10-5(9)7-8(2)4(6)11/h3H2,1-2H3,(H2,6,11)(H,7,9)

InChI Key

MKICMJIUFLYFSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NN(C)C(=S)N

Origin of Product

United States

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